5-Bromoindoline-6-carboxylic acid hydrochloride

Description

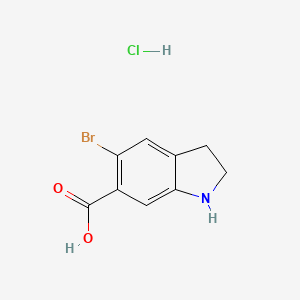

5-Bromoindoline-6-carboxylic acid hydrochloride is a halogenated indoline derivative featuring a bromine atom at the 5-position, a carboxylic acid group at the 6-position, and a hydrochloride salt. The indoline core consists of a bicyclic structure with a saturated five-membered ring fused to a benzene ring. The hydrochloride salt enhances water solubility, making the compound suitable for pharmaceutical and biochemical applications.

The carboxylic acid group enables hydrogen bonding and ionic interactions, which are critical for biological activity or chemical conjugation. This compound is hypothesized to serve as a precursor in drug development, particularly for targeting enzymes or receptors where halogen and carboxyl moieties play key roles.

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2.ClH/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13;/h3-4,11H,1-2H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILSWSWPNFFVOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)Br)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 5-Bromoindoline-6-carboxylic acid hydrochloride is VEGFR-2 tyrosine kinase (TK) . VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in the regulation of angiogenesis, a process that is essential for the growth and metastasis of cancer cells.

Mode of Action

The compound interacts with its target, VEGFR-2 TK, by binding to it. This binding inhibits the activity of the kinase, thereby disrupting the signaling pathways that promote angiogenesis

Biochemical Pathways

The inhibition of VEGFR-2 TK by This compound affects the VEGF signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels from pre-existing ones. By inhibiting VEGFR-2 TK, the compound disrupts this pathway, potentially leading to reduced angiogenesis and, consequently, slower tumor growth.

Pharmacokinetics

The pharmacokinetic properties of This compound The compound is known to have adequate absorption levels. . These properties suggest that the compound may have favorable bioavailability, but further studies are needed to confirm this.

Biological Activity

5-Bromoindoline-6-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide an in-depth understanding of its biological activity.

This compound is derived from the indole family, a class of compounds known for their diverse biological activities. The presence of the bromine atom at the 5-position and the carboxylic acid functional group at the 6-position enhances its reactivity and biological profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives, including this compound.

- Synthesis and Evaluation : A study synthesized various 5-bromoindole-2-carboxamides and evaluated their antibacterial activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, demonstrating significant antibacterial activity compared to standard antibiotics like gentamicin and ciprofloxacin .

- Mechanism of Action : The mechanism involves inhibition of bacterial cystathionine γ-synthase (bCSE), which is crucial for bacterial survival. Inhibition enhances the efficacy of traditional antibiotics, suggesting a potential for combination therapies .

Anticancer Activity

The anticancer potential of 5-bromoindoline derivatives has also been explored extensively.

- In Vitro Studies : Compounds derived from indole structures, including those similar to this compound, have shown cytotoxic effects against various cancer cell lines. For instance, one study reported that a related compound exhibited an IC50 value of 0.84 μM against pediatric glioblastoma multiforme (GBM) cell lines, indicating potent antiproliferative activity .

- Transcriptional Analysis : Further research indicated that treatment with certain indole derivatives led to downregulation of genes associated with tumor progression, such as carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK), suggesting a targeted mechanism in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives.

| Compound | Substituent | MIC (μg/mL) | IC50 (μM) |

|---|---|---|---|

| 7a | - | 0.35 | - |

| 7b | - | 0.50 | - |

| 8g | - | - | 0.32 |

| 9a | - | - | 8.25 |

| 15 | - | - | 5.04 |

This table summarizes key findings from various studies on the antibacterial and anticancer activities associated with different substituents on indole derivatives . The data indicate that modifications at specific positions significantly influence both antibacterial efficacy and cytotoxicity.

Case Studies

- Antibacterial Efficacy : A series of indole derivatives were tested against multi-drug resistant strains, showing that certain modifications could enhance activity against Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections .

- Antitumor Activity : In another study, compounds similar to this compound were evaluated for their ability to induce apoptosis in GBM cells, demonstrating a promising pathway for developing new cancer therapies .

Scientific Research Applications

Antiviral and Antibacterial Properties

Antiviral Applications:

5-Bromoindoline-6-carboxylic acid hydrochloride has been investigated for its potential as an antiviral agent. It is utilized in the synthesis of compounds that exhibit antiviral activity, particularly against viruses that induce interferon responses. For instance, derivatives of this compound have been shown to enhance the efficacy of antiviral treatments by acting as interferon inducers, which can modulate the immune response against viral infections .

Antibacterial Activity:

Recent studies have highlighted the compound's role in developing antibacterial agents, particularly inhibitors targeting bacterial cystathionine γ-synthase (bCSE). These inhibitors are designed to enhance the sensitivity of pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa to conventional antibiotics. The synthesis of these inhibitors often involves utilizing 6-bromoindole derivatives as key building blocks, showcasing the compound's versatility in medicinal chemistry .

Synthesis of Indole Derivatives

This compound serves as a critical intermediate in synthesizing various indole derivatives. These derivatives have been explored for their biological activities, including antitumor and antifungal properties. The compound's structure allows for modifications that can lead to enhanced biological activity and selectivity against specific targets.

Table 1: Summary of Indole Derivatives Synthesized from this compound

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| NL1 | NL1 | Antibacterial | |

| NL2 | NL2 | Antibiotic potentiator | |

| NL3 | NL3 | Antiviral |

Case Studies

Case Study 1: Synthesis and Evaluation of bCSE Inhibitors

In a recent study, researchers synthesized three selective bCSE inhibitors using 6-bromoindole as a core structure. The inhibitors demonstrated significant antibacterial properties, enhancing the effectiveness of existing antibiotics against resistant strains. The study emphasized optimizing synthetic routes for scalability and efficiency, which is crucial for further biological testing .

Case Study 2: Antiviral Activity Against HIV-1

Another investigation focused on the potential of indole derivatives, including those derived from this compound, as HIV-1 integrase inhibitors. The study reported that specific modifications at the C3 position of the indole scaffold significantly improved inhibitory activity against integrase strand transfer processes. This highlights the importance of structural optimization in drug design and development .

Comparison with Similar Compounds

6-Bromoindoline Hydrochloride

- Molecular Formula: C₈H₉BrClN (vs. C₉H₉BrNO₂·HCl for the target compound).

- Properties : The absence of a carboxylic acid reduces polarity, increasing lipophilicity. This may enhance blood-brain barrier penetration, making it suitable for central nervous system-targeted intermediates.

- Applications : Used as a medical intermediate, highlighting its role in synthesizing bioactive molecules .

5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside

- Structure: Indole core (aromatic) with bromo, chloro, and galactopyranoside groups.

- Key Differences: The indole’s aromaticity contrasts with the saturated indoline core, affecting electronic properties. The galactopyranoside moiety makes this compound a substrate for β-galactosidase assays, unlike the target compound’s carboxylic acid, which is more suited for ionic interactions .

6-Bromo-2-[[[2-(diethylamino)ethyl]amino]methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylic Acid Ethyl Ester Hydrochloride

- Structure : Indole derivative with ethyl ester, bromo, and hydroxy groups.

- Functional Groups : The ethyl ester acts as a prodrug, improving membrane permeability. Hydrolysis in vivo would release the carboxylic acid, whereas the target compound’s free acid form is immediately ionized, affecting bioavailability .

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid

- Structure : Benzimidazole core with bromo, chloro, and carboxylic acid groups.

- Comparison: Benzimidazoles are known for antimicrobial and antiviral applications. The fluorine substituent and chloro-phenyl group may enhance binding to hydrophobic enzyme pockets, a property distinct from the indoline-based target compound .

Research Findings and Implications

- Hydrochloride Salts : Compounds like tranylcypromine hydrochloride () demonstrate that hydrochloride salts improve solubility and bioavailability, a feature shared with the target compound .

- Positional Isomerism : The 5-bromo vs. 6-bromo substitution in indoline derivatives (e.g., vs. target compound) significantly alters electronic distribution, impacting receptor binding and metabolic stability .

- Functional Group Influence : Carboxylic acids (e.g., in ) enhance water solubility and enable salt formation, whereas esters () prioritize lipophilicity for tissue penetration .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-Bromoindoline-6-carboxylic acid hydrochloride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves bromination of indoline derivatives followed by carboxylation and hydrochlorination. Key variables include reaction temperature (0–6°C for brominated intermediates, as seen in similar compounds ), stoichiometry of brominating agents, and purification via recrystallization. Purity can be validated using HPLC with a C18 column and a mobile phase of phosphate buffer-methanol (70:30 v/v), as demonstrated for structurally related hydrochlorides . Post-synthesis, assess purity via melting point (compare with literature values, e.g., dec. ~270°C for analogs ) and NMR to confirm absence of byproducts.

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store below -20°C in airtight, light-protected containers to prevent degradation, as recommended for brominated indole derivatives . For lab use, aliquot small quantities to avoid repeated freeze-thaw cycles. Stability studies should include accelerated degradation tests under varying pH (e.g., 1–9), temperature (25–40°C), and humidity (40–75% RH) to identify decomposition pathways . Monitor via HPLC or LC-MS for hydrolyzed or oxidized products.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm the indoline scaffold, bromine substitution at position 5, and carboxylic acid proton environment. Compare with analogs like 6-Bromopicolinic acid .

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern (²⁷Br/⁸¹Br) .

- XRD : For crystalline forms, compare lattice parameters with databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism, solvate formation, or impurities. For example:

- Tautomerism : Use variable-temperature NMR to observe equilibrium shifts in indoline derivatives .

- Solvates : Perform TGA/DSC to detect bound solvents .

- Impurities : Employ preparative HPLC (Kromasil C18, 1 mL/min flow rate ) to isolate minor components for individual characterization. Statistical tools like PCA can correlate spectral anomalies with synthetic batches .

Q. What advanced analytical strategies are recommended for quantifying trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective detection of impurities at ppm levels. Calibrate with spiked samples (1–100 ppm) .

- ICP-MS : Quantify residual heavy metals (e.g., Pd from catalysts) with detection limits <0.1 ppb .

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and thermal stress, then profile degradation products using high-resolution LC-QTOF .

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Compare Fukui indices with experimental bromination outcomes .

- MD Simulations : Study solvation effects in aqueous vs. organic solvents to optimize reaction conditions .

- Docking Studies : If targeting biological applications, model interactions with enzymes (e.g., carboxylases) using AutoDock Vina .

Q. What experimental design principles should guide structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Analog Synthesis : Modify the bromine position (e.g., 6-Bromo vs. 5-Bromo) and carboxylate group (ester/amide derivatives) to assess electronic effects .

- Bioassay Setup : Use dose-response curves (IC₅₀/EC₅₀) in relevant models (e.g., enzyme inhibition or cell viability assays). Include positive controls (e.g., known indoline-based inhibitors) .

- Data Analysis : Apply multivariate regression to correlate substituent effects (Hammett σ) with activity .

Data Analysis and Validation

Q. How should researchers validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer :

- Interlab Studies : Collaborate with 2–3 independent labs to replicate synthesis. Use ANOVA to compare yields/purity across batches .

- Robustness Testing : Vary critical parameters (e.g., reaction time ±10%, solvent volume ±5%) and assess impact via Plackett-Burman design .

- Reference Standards : Cross-validate against commercial analogs (e.g., 4-Bromopyridine hydrochloride ) for consistency in spectroscopic data.

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.